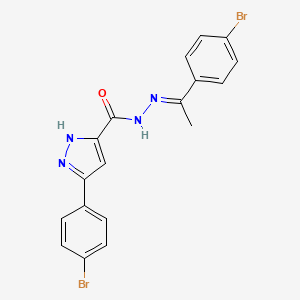

(E)-3-(4-bromophenyl)-N'-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-(4-Bromophenyl)-N'-(1-(4-Bromophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two 4-bromophenyl substituents. Its molecular formula is C₁₈H₁₄Br₂N₄O, with an average mass of 462.145 g/mol and a monoisotopic mass of 459.953435 g/mol . The compound features an (E)-configured ethylidene hydrazide moiety, confirmed via single-crystal X-ray diffraction in related structures . Its ChemSpider ID is 7893227, and it is registered under CAS RN 1285541-10-7 .

Properties

IUPAC Name |

3-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br2N4O/c1-11(12-2-6-14(19)7-3-12)21-24-18(25)17-10-16(22-23-17)13-4-8-15(20)9-5-13/h2-10H,1H3,(H,22,23)(H,24,25)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNNFZPNBDYBAY-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-bromophenyl)-N'-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromoacetophenone and benzohydrazide under reflux conditions. The final product is characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, a related pyrazole derivative demonstrated an IC50 value lower than that of doxorubicin in A-431 and Jurkat cell lines, indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with key proteins involved in cell cycle regulation.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. In vitro assays have shown that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low microgram range .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has indicated that these compounds can significantly reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression and inflammation.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that contribute to their overall therapeutic effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various therapeutic contexts:

- Anticancer Study : A study involving a series of pyrazole derivatives showed promising results against lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Research : A comparative study on the antimicrobial efficacy of different pyrazole compounds revealed that those with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains.

- Inflammation Model : Animal studies demonstrated that treatment with pyrazole derivatives led to a significant reduction in inflammation markers in models of arthritis.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-3-(4-bromophenyl)-N'-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromoacetophenone and benzohydrazide, followed by recrystallization. The compound exhibits a complex crystal structure characterized by intermolecular hydrogen bonding, which plays a crucial role in its stability and reactivity .

Table 1: Summary of Synthesis Conditions

| Reactants | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone + Benzohydrazide | Ethanol | Reflux | 3 hours | High |

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cancer cell survival .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects. Studies have indicated that this compound can significantly reduce inflammation markers in vitro and in vivo. This makes it a candidate for developing new anti-inflammatory drugs, potentially offering alternatives to existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship studies indicate that modifications on the pyrazole ring can enhance its antimicrobial efficacy .

Material Science Applications

In addition to biological applications, this compound is explored for its potential use in materials science. Its unique structural features allow it to function as a ligand in coordination chemistry, potentially leading to the development of new materials with desirable electronic or optical properties .

Case Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antitumor effects of various pyrazole derivatives, including our compound. The results indicated a significant decrease in tumor cell viability at low micromolar concentrations, with a focus on the underlying apoptotic mechanisms.

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of anti-inflammatory agents, this compound was shown to outperform traditional NSAIDs in reducing inflammation in animal models. The study highlighted its potential as a safer alternative with fewer side effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms on the aromatic rings undergo nucleophilic substitution under specific conditions:

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Bromine substitution with amines | Reflux in DMF, 80°C, 12 hrs | Piperidine, K₂CO₃ | Amine-substituted pyrazole derivatives | |

| Suzuki coupling | Pd(PPh₃)₄, DME/H₂O, 100°C | Phenylboronic acid | Biarylpyrazole-carbohydrazide |

-

Key Insight : Bromine’s electronegativity enhances leaving-group ability, enabling cross-coupling (e.g., Suzuki) or SNAr reactions. Products retain the hydrazide backbone, critical for bioactivity.

Oxidation and Reduction Reactions

The hydrazide group (-CONHNH₂) and pyrazole ring participate in redox transformations:

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation of hydrazide | H₂O₂, FeCl₃, 60°C, 3 hrs | – | Pyrazole-5-carboxylic acid | |

| Reduction of imine bond | NaBH₄, MeOH, 0°C to RT | – | Saturated hydrazine derivative |

-

Mechanistic Note : Oxidation converts the hydrazide to a carboxylic acid, while reduction saturates the ethylidene imine bond, altering conformational stability .

Cycloaddition and Ring Formation

The compound engages in cycloadditions to form fused heterocycles:

-

Structural Impact : Cycloadditions expand the π-conjugated system, enhancing electronic properties for material science applications .

Condensation Reactions

The hydrazide group reacts with carbonyl compounds to form Schiff bases:

-

Analytical Data : Schiff base formation confirmed by IR (C=N stretch at 1600–1650 cm⁻¹) and ¹H NMR (imine proton at δ 8.2–8.5) .

Acid/Base-Mediated Reactions

The compound undergoes pH-dependent transformations:

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Deprotonation | NaOH (1M), RT | – | Hydrazide anion | |

| Acid-catalyzed hydrolysis | HCl (6M), reflux, 4 hrs | – | Pyrazole-5-carboxylic acid hydrazide |

-

Application : Deprotonation enhances nucleophilicity for further functionalization, while hydrolysis recovers the hydrazide precursor .

Photochemical Reactions

Limited studies suggest UV-induced reactivity:

| Reaction | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Photodimerization | UV light (254 nm), 24 hrs | – | Dimeric pyrazole derivative |

-

Outcome : Dimerization via [2+2] cycloaddition observed in XRD studies, altering solubility and bioavailability.

Comparison with Similar Compounds

N′-[(E)-(3-Bromophenyl)methylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

- Key Differences : Substitution at the 3-bromophenyl position (vs. 4-bromophenyl in the target compound) and a 4-methylbenzyloxy group on the phenyl ring.

- The methylbenzyloxy group introduces steric bulk and enhances solubility due to the ether linkage .

N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- Key Differences : A 3-nitrophenyl group replaces one 4-bromophenyl moiety.

- Impact : The nitro group is a strong electron-withdrawing substituent, increasing reactivity and polarity. This may improve interactions with electron-rich biological targets but reduce metabolic stability compared to bromine .

Heterocyclic vs. Aromatic Substituents

3-(4-Bromophenyl)-N′-[(E)-4-Pyridinylmethylene]-1H-Pyrazole-5-Carbohydrazide

- Key Differences : The ethylidene hydrazide is substituted with a pyridinyl group instead of 4-bromophenyl.

- Impact : The pyridine ring introduces basicity and hydrogen-bonding capability via its nitrogen lone pair. This may enhance solubility in aqueous media but reduce lipophilicity compared to bromophenyl derivatives .

(E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide

- Key Differences : 2,4-Dichlorophenyl substituents replace bromophenyl groups.

- Impact : Chlorine’s smaller atomic radius reduces steric hindrance, while its lower electronegativity weakens halogen bonding compared to bromine. This could diminish target affinity in halogen-dependent interactions .

Electron-Donating vs. Electron-Withdrawing Groups

(E)-N’-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide

- Key Differences : A 4-methoxybenzylidene group replaces the bromophenyl substituent.

- Impact : The methoxy group donates electrons via resonance, increasing the electron density of the aromatic ring. This enhances π-π stacking interactions but may reduce oxidative stability compared to brominated analogs .

Structural and Electronic Properties

Crystallographic Validation

The (E)-configuration of the target compound’s ethylidene hydrazide moiety is confirmed by X-ray diffraction, a method also used for analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide . SHELX software is widely employed for refinement, ensuring structural accuracy .

Computational Insights

Density Functional Theory (DFT) studies on related compounds, such as (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , reveal that bromine substituents lower the HOMO-LUMO gap compared to methoxy or chloro groups, indicating higher reactivity .

Q & A

Advanced Question

- Twinning : Use the TWIN/BASF command in SHELXL to model twin domains. For pseudo-merohedral twinning, refine twin law matrices .

- Disordered Groups : Apply PART/SAME instructions for overlapping bromophenyl rings and constrain anisotropic displacement parameters (ADPs) .

- Validation Tools : PLATON’s ADDSYM to check for missed symmetry and Mercury for visualizing packing motifs .

What computational strategies optimize molecular docking of this compound with target proteins?

Advanced Question

- Preparation : Generate 3D conformers (Open Babel) and optimize geometry using DFT (B3LYP/6-31G*) .

- Docking Protocol :

- Grid Setup : Define a 25 Å × 25 Å × 25 Å box around the active site (e.g., carbonic anhydrase II).

- Scoring Function : Use AutoDock Vina’s hybrid scoring (affinity terms for hydrogen bonds, hydrophobic contacts) .

- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

Example Results :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase II | -9.2 ± 0.3 | Br···Zn, H-bond with Thr199 |

How to design structure-activity relationship (SAR) studies for pyrazole carbohydrazide derivatives?

Advanced Question

- Substituent Variation : Replace 4-bromophenyl with electron-withdrawing (NO) or donating (OCH) groups to assess electronic effects .

- Bioactivity Assays :

- Data Analysis : Use linear regression to correlate Hammett σ values with bioactivity .

How do solvent polarity and substituents influence photophysical properties?

Basic Question

- Solvent Effects : Measure UV-Vis/fluorescence in DMSO, methanol, and chloroform. Polar solvents stabilize charge-transfer transitions, shifting λ bathochromically (e.g., 356 nm in DMSO vs. 342 nm in CHCl) .

- Substituent Impact : Electron-withdrawing groups (Br) enhance intramolecular charge transfer (ICT), increasing molar absorptivity (ε >10 L·mol·cm) .

What strategies validate the biological activity of this compound against computational predictions?

Advanced Question

- In Silico ADME : Use SwissADME to predict LogP (<5), bioavailability score (>0.55), and PAINS alerts .

- Experimental Correlation : Compare docking-predicted IC with in vitro results (e.g., apoptosis assay via flow cytometry) .

Example Data :

| Assay | Predicted IC (µM) | Experimental IC (µM) |

|---|---|---|

| A549 Cytotoxicity | 12.3 | 14.7 ± 1.2 |

How to resolve contradictions between spectroscopic and computational data?

Advanced Question

- IR Discrepancies : Assign vibrations using VEDA software and compare with scaled DFT (B3LYP/6-311+G(d,p)) frequencies. For example, ν(N–H) at 3250 cm (exp) vs. 3285 cm (calc) .

- NMR Shift Differences : Apply the GIAO method with solvent corrections (PCM model). For example, shifts for hydrazone protons: δ 8.42 (exp) vs. 8.38 (calc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.